molecular formula C18H15Al B1628552 Aluminum, triphenyl- CAS No. 841-76-9

Aluminum, triphenyl-

Cat. No.: B1628552
CAS No.: 841-76-9
M. Wt: 258.3 g/mol
InChI Key: JQPMDTQDAXRDGS-UHFFFAOYSA-N
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Description

Aluminum, triphenyl- is an organoaluminum compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{Al} ). It is a white crystalline solid that is sensitive to air and moisture. This compound is of interest due to its unique chemical properties and its applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing aluminum, triphenyl- involves the reaction of diphenylmercury with aluminum wool in the presence of sodium-dried xylene. The reaction is carried out under a nitrogen atmosphere to prevent decomposition. The mixture is refluxed at 140-150°C for 24 hours, followed by extraction with dry ether to obtain the product .

Another method involves the reaction of phenyllithium with aluminum chloride, which yields crystalline aluminum, triphenyl- in a 43% yield .

Industrial Production Methods: Industrial production of aluminum, triphenyl- typically follows similar synthetic routes but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial to ensure the purity and yield of the product.

Types of Reactions:

    Oxidation: Aluminum, triphenyl- can undergo oxidation reactions, forming aluminum oxide and triphenyl compounds.

    Reduction: It can be reduced to form aluminum hydrides and phenyl compounds.

    Substitution: This compound can participate in substitution reactions where the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed:

    Oxidation: Aluminum oxide and triphenyl compounds.

    Reduction: Aluminum hydrides and phenyl compounds.

    Substitution: Substituted phenyl compounds.

Scientific Research Applications

Aluminum, triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of aluminum, triphenyl- involves its ability to form stable complexes with various substrates. It can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Diphenylmercury: Similar in structure but contains mercury instead of aluminum.

    Triphenylborane: Contains boron instead of aluminum and exhibits different reactivity.

    Triphenylphosphine: Contains phosphorus and is widely used as a ligand in coordination chemistry.

Uniqueness: Aluminum, triphenyl- is unique due to its combination of aluminum and phenyl groups, which imparts distinct reactivity and properties compared to other organometallic compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

triphenylalumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPMDTQDAXRDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Al
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232967
Record name Aluminum, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841-76-9
Record name Aluminum, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylaluminum
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Synthesis routes and methods I

Procedure details

To a solution of AlCl3 (133 mg; 1.0 mmol) in Bu2O (4.0 mL) was added phenylmagnesium bromide (1.2 mL, 3.1 mmol, 2.6 M in Et2O) at ambient temperature. After stirring at ambient temperature overnight, the product mixture was purged with a strong stream of nitrogen gas to evaporate the THF and Et2O. Bu2O (5.0 mL) was added to the residue and the mixture was stirred overnight, then filtered and the filtrate was purged with a strong stream of nitrogen gas to provide Ph3Al as a solid.
Name
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of AlCl3 (1.25 g, 9.4 mmol) in diisopropyl ether (20 mL) was added phenylmagnesium bromide (10.8 mL, 27 mmol, 2.5 M in Et2O) at 0-5° C. The mixture was stirred at room temperature for 3-4 hours. The solvent was removed using a high-vacuum pump affording a white solid. To the solid was added PhMe (15 mL) and the mixture was stirred for 15 min, and then the resulting slurry was filtered under an atmosphere of nitrogen. The clear filtrate was evaporated to about ⅓rd of the original volume and the resulting solid was filtered affording 1.36 g of crude product. A slurry of the crude product and PhMe (15 mL) was stirred, and was then filtered. The filtrate was evaporated to about ⅓rd of the original volume and the resulting solid was filtered affording the desired product (0.56 g, 18%).
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
18%

Synthesis routes and methods III

Procedure details

Laubengayer et al., Inorg. Chem., 1, pages 632 to 637 (1962), disclose the reaction of triphenylaluminum and methylamine in toluene solution to form methylamine triphenylaluminum, then methylaminodiphenylaluminum, and then methyliminophenylaluminum. Triphenylaluminum and dimethylamine form dimethylamine triphenylaluminum which is heated to form dimethylaminodiphenylaluminum.
Name
methylaminodiphenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyliminophenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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